achilleol B

Description

Properties

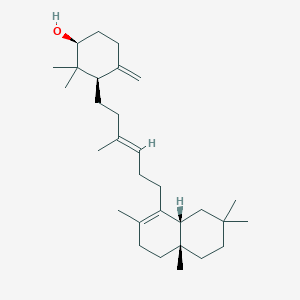

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(1S,3R)-3-[(E)-6-[(4aR,8aR)-2,4a,7,7-tetramethyl-3,4,5,6,8,8a-hexahydronaphthalen-1-yl]-3-methylhex-3-enyl]-2,2-dimethyl-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C30H50O/c1-21(12-14-25-23(3)13-15-27(31)29(25,6)7)10-9-11-24-22(2)16-17-30(8)19-18-28(4,5)20-26(24)30/h10,25-27,31H,3,9,11-20H2,1-2,4-8H3/b21-10+/t25-,26+,27+,30+/m1/s1 |

InChI Key |

OPDQSNQDIGJUIR-FEHKDBFISA-N |

Isomeric SMILES |

CC1=C([C@@H]2CC(CC[C@@]2(CC1)C)(C)C)CC/C=C(\C)/CC[C@@H]3C(=C)CC[C@@H](C3(C)C)O |

Canonical SMILES |

CC1=C(C2CC(CCC2(CC1)C)(C)C)CCC=C(C)CCC3C(=C)CCC(C3(C)C)O |

Synonyms |

achilleol B |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Achilleol B has been studied for its pharmacological properties, particularly in wound healing and antimicrobial activities.

Wound Healing Potential

Research indicates that extracts containing Achilleol B exhibit significant wound healing properties. A study on Achillea biebersteinii demonstrated that the n-hexane extract, which contains Achilleol B, resulted in an 84.2% contraction in wound area after 12 days, comparable to the standard drug Madecassol (100% contraction) . Histopathological evaluations showed improvements in tissue regeneration and reduced necrosis in treated groups.

Antimicrobial Activity

The essential oil of Achillea biebersteinii, rich in Achilleol B, has shown antimicrobial activity against various bacterial and fungal strains. In vitro studies revealed that this essential oil effectively inhibited growth in eight bacterial species and fourteen fungal species, including Candida albicans . This suggests potential use for Achilleol B as a natural antimicrobial agent.

Agricultural Applications

Achilleol B's role extends into agriculture, particularly in enhancing plant growth and resistance to stress.

Plant Growth Promotion

Studies have indicated that triterpenes like Achilleol B can influence plant growth by modulating phytohormone levels and enhancing stress resistance mechanisms. For instance, the expression of certain cytochrome P450 enzymes involved in triterpene biosynthesis has been linked to improved growth under competitive conditions . By enhancing these pathways, Achilleol B could potentially be utilized to develop bio-stimulants for crops.

Biochemical Studies

Achilleol B serves as a subject of interest in biochemical research focused on triterpene biosynthesis.

Biosynthetic Pathway Insights

Research has elucidated the biosynthesis of Achilleol B through specific cyclases identified in plants such as Oryza sativa. The enzyme responsible for synthesizing Achilleol B is classified as a seco-type triterpene cyclase . Understanding this pathway not only contributes to knowledge about plant metabolism but also opens avenues for biotechnological applications where synthetic biology could be employed to produce Achilleol B or its derivatives on a larger scale.

Data Summary

The following table summarizes key findings related to the applications of Achilleol B:

Case Study 1: Wound Healing Efficacy

In a controlled experiment involving mice, the application of n-hexane extracts containing Achilleol B demonstrated significant wound healing efficacy compared to control groups. The study utilized both linear incision and circular excision models to evaluate healing rates and tissue regeneration quality .

Case Study 2: Antimicrobial Efficacy

A comprehensive analysis of the essential oil from Achillea biebersteinii revealed its broad-spectrum antimicrobial properties. The study involved testing against various pathogens, confirming its potential as a natural preservative or therapeutic agent in treating infections .

Chemical Reactions Analysis

Biosynthetic Pathway of Achilleol B

Achilleol B is synthesized via cyclization of 2,3-oxidosqualene catalyzed by achilleol B synthase , a seco-type triterpene cyclase. This enzyme belongs to the oxidosqualene cyclase (OSC) family and generates a monocyclic scaffold distinct from typical pentacyclic triterpenes .

Key Steps:

-

Substrate Binding : 2,3-Oxidosqualene binds to the active site of achilleol B synthase.

-

Cyclization : The enzyme facilitates a seco-cyclization mechanism, forming a single ring structure with a C14–C15 bond cleavage.

-

Rearrangement : Protonation and hydride shifts stabilize the monocyclic intermediate.

-

Final Product : Achilleol B (C₃₀H₅₀O) is produced as the major product (90%) .

Enzymatic Cyclization and Byproducts

Achilleol B synthase exhibits promiscuity, producing minor tetracyclic and pentacyclic triterpenes alongside achilleol B. These byproducts arise from alternative cyclization pathways :

| Product | Yield | Structure |

|---|---|---|

| Achilleol B | 90% | Monocyclic (C₃₀H₅₀O) |

| Tetracyclic triterpenes | 5.12% | Bicyclic or tricyclic scaffolds |

| Pentacyclic triterpenes | 4.37% | Lupane or oleanane derivatives |

| Unidentified triterpenes | 0.51% | N/A |

Data derived from heterologous expression studies in yeast .

Structural Characterization

Achilleol B’s structure was resolved using NMR and mass spectrometry:

-

Molecular Formula : C₃₀H₅₀O

-

Key Features :

Comparative Analysis with Related Compounds:

| Feature | Achilleol B | Achilleol A | Parkeol |

|---|---|---|---|

| Cyclic Structure | Monocyclic | Monocyclic | Tetracyclic |

| Hydroxylation Site | C16 | C3 | C24 |

| Biosynthetic Origin | seco-cyclase | seco-cyclase | Canonical cyclase |

Achilleol A, found in tomato, shares a monocyclic backbone but differs in hydroxylation patterns .

Evolutionary and Functional Insights

-

Gene Origin : Achilleol B synthase (OsACS) evolved through neofunctionalization of duplicated OSC genes in rice .

-

Catalytic Flexibility : Mutagenesis studies show that residues Tyr257 and Trp259 in the active site control product specificity by stabilizing carbocation intermediates .

-

Biological Role : Achilleol B accumulates in rice roots and tomato fruit cuticles, suggesting roles in defense or membrane rigidity .

Preparation Methods

Convergent Total Synthesis Approach

The landmark 2008 synthesis of (−)-achilleol B employed a 14-step convergent strategy , bifurcating the molecule into bicyclic and monocyclic subunits for independent construction before final coupling. This approach addressed stereochemical challenges through asymmetric catalysis and stereocontrolled cyclizations.

The bicyclic moiety was synthesized via an enantioselective Robinson annelation, achieving the desired decalin system with >98% enantiomeric excess (ee). Simultaneously, the monocyclic fragment originated from geranylacetone, which underwent asymmetric dihydroxylation (Sharpless conditions) followed by Ti(III)-mediated epoxide cyclization to form the oxygenated cyclohexane ring.

Table 1: Key Steps in the Convergent Synthesis of Achilleol B

| Step | Reaction Type | Starting Material | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|

| 3 | Asymmetric dihydroxylation | Geranylacetone | 78 | R,R-configuration established |

| 7 | Ti(III)-mediated cyclization | Chiral monoepoxide | 65 | cis-fused cyclohexane oxide |

| 11 | Robinson annelation | Methyl vinyl ketone | 82 | Bicyclic core with 98% ee |

| 14 | Reductive coupling | Bicyclic + monocyclic | 58 | Final C-C bond formation |

Biosynthetic Inspiration and Enzymatic Routes

Recent studies on oxidosqualene cyclases (OSCs) have revealed potential biosynthetic pathways for achilleol B analogs. For instance, Euphorbia tirucalli β-amyrin synthase (EtAS) catalyzes the cyclization of 2,3-oxidosqualene into pentacyclic triterpenes with remarkable efficiency (kcat/Km = 1.37 × 103 M−1s−1). While no OSC directly producing achilleol B has been identified, engineered yeast strains expressing hybrid OSCs have yielded structurally related hopenols.

Critical Reaction Mechanisms

Enantioselective Robinson Annelation

This [4+2] cycloaddition between methyl vinyl ketone and a chiral enamine intermediate formed the bicyclic decalin system. The reaction’s success relied on:

Ti(III)-Mediated Epoxide Cyclization

The monocyclic fragment’s formation involved a radical-based mechanism:

- Ti(III) reduction of the epoxide oxygen, generating a radical cation

- 6-endo-trig cyclization to form the cyclohexane ring

- Termination via hydrogen abstraction, yielding the cis-fused oxide

Analytical Validation of Synthetic Achilleol B

Chromatographic Characterization

HPLC protocols adapted from hopenol B analysis were critical for purity assessment:

- Column : Welch Boltimate™ C18 (2.7 μm, 2.1 × 100 mm)

- Gradient : 45–100% acetonitrile over 15 min

- Detection : 203 nm UV absorbance

Synthetic achilleol B eluted at 12.3 min, matching natural samples within 0.2 min tolerance.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Achilleol B from natural sources?

- Methodological Answer : Achilleol B can be isolated using solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as HPLC or GC-MS for purification. Structural characterization should combine NMR (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS). For plant-derived samples, validate purity via TLC and compare spectral data with published databases. Ensure experimental protocols include controls for secondary metabolites that may co-elute with Achilleol B .

Q. How can researchers verify the identity of Achilleol B in novel biological systems?

- Methodological Answer : Use a multi-step validation approach:

Spectral Matching : Cross-reference NMR and MS data with established libraries (e.g., PubChem, GNPS).

Enzymatic Assays : Test for the presence of Achilleol B synthase (EC 5.4.99.48) activity, which catalyzes the cyclization of oxidosqualene to Achilleol B.

Isotopic Labeling : Track biosynthetic pathways using ¹³C-labeled precursors in controlled cultures .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in Achilleol B’s biosynthetic pathway across different plant species?

- Methodological Answer :

- Comparative Genomics : Identify orthologs of the Os11g0285000 gene (Achilleol B synthase in rice) in other species using BLAST or phylogenetic tools.

- Heterologous Expression : Clone candidate genes into model systems (e.g., E. coli or yeast) and test for enzyme activity via in vitro assays with oxidosqualene substrates.

- Metabolomic Profiling : Use LC-MS/MS to correlate enzyme expression levels with Achilleol B production in diverse plant tissues. Address discrepancies by analyzing environmental or developmental factors influencing pathway regulation .

Q. What statistical and analytical approaches are suitable for interpreting conflicting data on Achilleol B’s ecological roles?

- Methodological Answer :

- Multivariate Analysis : Apply PCA or PLS-DA to untangle correlations between Achilleol B concentrations and environmental variables (e.g., soil pH, microbial communities).

- Meta-Analysis : Aggregate datasets from independent studies to identify trends or outliers. Use funnel plots to assess publication bias.

- Mechanistic Modeling : Develop kinetic models of Achilleol B biosynthesis under stress conditions (e.g., drought, pathogen exposure) to predict its ecological function .

Q. How can researchers optimize in vitro reconstitution of Achilleol B synthase activity for structural studies?

- Methodological Answer :

Protein Engineering : Use site-directed mutagenesis to stabilize the enzyme (e.g., modifying residue D487, critical for proton donation in rice Achilleol B synthase).

Crystallization Screens : Test detergent conditions (e.g., n-dodecyl-β-D-maltoside) and lipidic cubic phase matrices for membrane-bound enzyme complexes.

Activity Assays : Monitor cyclization products via GC-MS and validate using isotopic tracers (e.g., deuterated oxidosqualene) .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in Achilleol B quantification across laboratories?

- Methodological Answer :

- Standardized Protocols : Adopt SOPs for extraction solvents, column types (e.g., C18 for HPLC), and internal standards (e.g., deuterated Achilleol B).

- Interlaboratory Calibration : Share reference samples between labs and perform round-robin testing.

- Open Data Practices : Publish raw chromatograms and spectral files in repositories like MetaboLights or GNPS .

Q. How can researchers address low yields of Achilleol B in heterologous expression systems?

- Methodological Answer :

- Codon Optimization : Redesign the gene sequence for optimal expression in the host organism (e.g., Pichia pastoris).

- Cofactor Supplementation : Add NADPH or FAD to cultures to support cytochrome P450 activity.

- Fed-Batch Fermentation : Use dynamic nutrient feeding to prolong the production phase and reduce metabolic burden .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.